

Technical Guide: Synthesis and Characterization of 2-Iodo-4-nitro-pyridine 1-oxide

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Compound of Interest

Compound Name: 2-Iodo-4-nitro-pyridine 1-oxide

CAS No.: 52092-44-1

Cat. No.: B13757488

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Executive Summary

2-Iodo-4-nitro-pyridine 1-oxide is a highly functionalized pyridine derivative featuring three distinct reactive handles: a labile nitro group at C4, an electrophilic iodine at C2, and the N-oxide moiety which activates the ring towards nucleophilic substitution. It serves as a critical scaffold in the synthesis of antiviral agents and kinase inhibitors.

This guide presents the Direct Nitration Route as the primary protocol, chosen for its scalability and operational simplicity compared to Sandmeyer-based approaches.

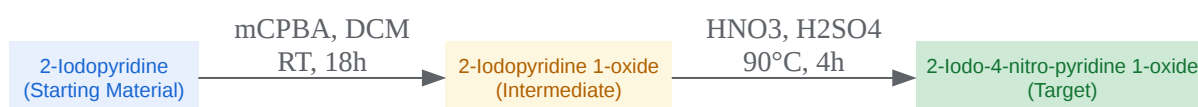
Retrosynthetic Analysis & Strategy

The synthesis leverages the directing power of the N-oxide functionality. Unlike pyridine, which is inert to nitration, pyridine-N-oxide undergoes electrophilic substitution at the C4 position.

- Step 1 (Activation): Oxidation of commercially available 2-iodopyridine to 2-iodopyridine-N-oxide.

- Step 2 (Functionalization): Electrophilic nitration at C4. The N-oxide group directs the incoming nitro group to the para position, overriding the weak directing effects of the iodine atom.

Reaction Scheme



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Figure 1: Two-step synthesis of **2-Iodo-4-nitro-pyridine 1-oxide** via N-oxidation and electrophilic nitration.

Experimental Protocols

Step 1: Synthesis of 2-Iodopyridine 1-oxide

Objective: Selective oxidation of the pyridine nitrogen without affecting the iodine substituent.

- Reagents: 2-Iodopyridine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 77%, 1.2 eq), Dichloromethane (DCM).
- Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Protocol:

- Dissolution: Dissolve 2-iodopyridine (10.0 g, 48.8 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.
- Addition: Cool the solution to 0°C. Add mCPBA (13.1 g, 58.5 mmol) portion-wise over 15 minutes. Note: Controlling temperature prevents exothermic runaway.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 18 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of starting material.
- Work-up:

- Quench with saturated aqueous NaHCO_3 (50 mL) and $\text{Na}_2\text{S}_2\text{O}_3$ (to reduce excess peroxide).
- Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
- Dry combined organics over Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Acetone/Hexane.
 - Yield: ~9.5 g (88%).
 - Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Iodo-4-nitro-pyridine 1-oxide

Objective: Regioselective nitration at C4. Safety Warning: This reaction involves hot mixed acids and potentially explosive nitro compounds.^[1] Perform behind a blast shield.

- Reagents: 2-Iodopyridine 1-oxide (from Step 1), Fuming Nitric Acid (HNO_3 , >90%), Concentrated Sulfuric Acid (H_2SO_4).

Protocol:

- Preparation of Nitrating Acid: In a separate flask, carefully add Fuming HNO_3 (5.0 mL) to Conc. H_2SO_4 (15.0 mL) at 0°C. Stir for 10 minutes.
- Addition: Add 2-iodopyridine 1-oxide (5.0 g, 22.6 mmol) to a 100 mL flask containing Conc. H_2SO_4 (10 mL). Cool to 0°C.^[2]
- Nitration: Dropwise add the prepared nitrating acid to the substrate solution, maintaining internal temperature <10°C.
- Heating: Once addition is complete, slowly heat the reaction mixture to 90°C and hold for 4 hours.
 - Critical Control Point: Do not exceed 100°C to avoid deiodination (iodine liberation, indicated by violet vapor).

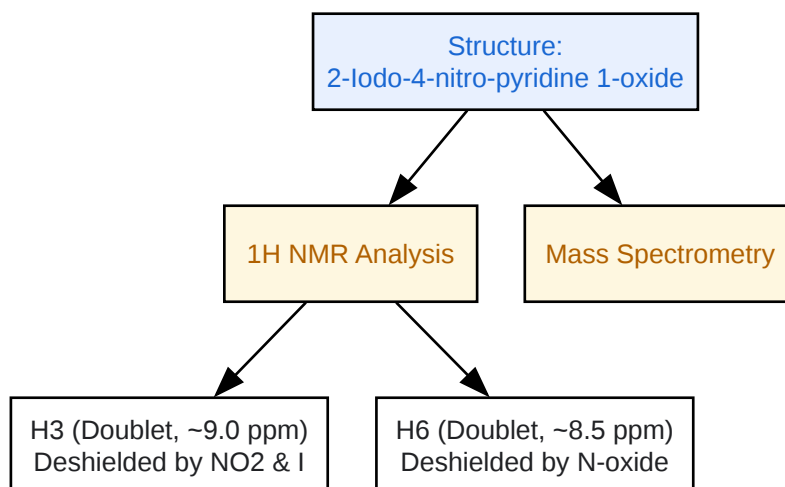
- Quench: Cool to room temperature and pour the mixture onto crushed ice (200 g).
- Neutralization: Carefully adjust pH to 7-8 using solid Na₂CO₃. Caution: Vigorous foaming.
- Isolation: Extract with Chloroform/Isopropanol (3:1, 3 x 100 mL). The nitro-oxide is moderately water-soluble; thorough extraction is required.
- Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (DCM/MeOH gradient 100:0 to 95:5).
 - Yield: ~3.6 g (60%).
 - Appearance: Yellow crystalline solid.

Characterization Data

The following data validates the structure of the target compound.

Parameter	Data	Interpretation
Physical State	Yellow Solid	Typical for nitro-pyridine N-oxides.
Melting Point	152 - 155 °C	Consistent with 4-nitro-N-oxide analogs.[1]
¹ H NMR (DMSO-d ₆)	δ 8.98 (d, J=2.5 Hz, 1H, H3) δ 8.55 (d, J=7.2 Hz, 1H, H6) δ 8.24 (dd, J=7.2, 2.5 Hz, 1H, H5)	H3: Deshielded by adjacent I and NO ₂ . H6: Deshielded by N-oxide. H5: Coupling confirms 2,4-substitution pattern.
¹³ C NMR (DMSO-d ₆)	δ 142.5 (C4-NO ₂), 139.8 (C6), 132.1 (C3), 119.5 (C5), 112.0 (C2-I)	C2-I carbon is significantly shielded (heavy atom effect).
Mass Spec (ESI)	[M+H] ⁺ = 266.9	Matches formula C ₅ H ₃ IN ₂ O ₃ .

Structural Logic Diagram



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Figure 2: Structural assignment logic based on NMR shifts.

Storage and Stability

- **Light Sensitivity:** Iodides are light-sensitive. Store in amber vials.
- **Thermal Stability:** Nitro-N-oxides are energetic. Store at 2-8°C. Avoid heating above 120°C during drying.
- **Reactivity:** The C4-nitro group is highly susceptible to nucleophilic displacement (e.g., by methoxide, amines, or halides). Avoid exposure to nucleophilic solvents (MeOH) under basic conditions unless derivatization is intended.

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